molecular formula C17H23NO2 B1327252 Cyclopentyl 2-(morpholinomethyl)phenyl ketone CAS No. 898751-37-6

Cyclopentyl 2-(morpholinomethyl)phenyl ketone

Cat. No.: B1327252
CAS No.: 898751-37-6
M. Wt: 273.37 g/mol
InChI Key: BLWHXLIQFYPWJH-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(morpholinomethyl)phenyl ketone is a chemical compound with the molecular formula C18H25NO2. It is a white to off-white powder with a melting point around 100-104 °C. This compound belongs to a family of ketone derivatives, which have been shown to exhibit potent inhibitory activity against various enzymes.

Scientific Research Applications

Cyclopentyl 2-(morpholinomethyl)phenyl ketone has a wide range of applications in scientific research, including:

    Chemistry: Used as a synthetic intermediate for the preparation of various organic compounds and pharmaceuticals.

    Biology: Studied for its inhibitory activity against enzymes, making it a potential candidate for enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibitory properties.

    Industry: Utilized in the synthesis of fine chemicals and specialty compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl 2-(morpholinomethyl)phenyl ketone can be synthesized through a multi-step process involving the reaction of cyclopentanone with 2-(morpholinomethyl)benzaldehyde under specific conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ketone bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(morpholinomethyl)phenyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism by which Cyclopentyl 2-(morpholinomethyl)phenyl ketone exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This inhibition can affect various molecular targets and pathways, depending on the specific enzyme involved.

Comparison with Similar Compounds

Cyclopentyl 2-(morpholinomethyl)phenyl ketone can be compared with other similar compounds, such as:

  • Cyclopentyl 2-(piperidin-1-ylmethyl)phenyl ketone
  • Cyclopentyl 2-(pyrrolidin-1-ylmethyl)phenyl ketone
  • Cyclopentyl 2-(azetidin-1-ylmethyl)phenyl ketone

These compounds share a similar core structure but differ in the substituent attached to the phenyl ring. The uniqueness of this compound lies in its morpholinomethyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

cyclopentyl-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c19-17(14-5-1-2-6-14)16-8-4-3-7-15(16)13-18-9-11-20-12-10-18/h3-4,7-8,14H,1-2,5-6,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWHXLIQFYPWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643568
Record name Cyclopentyl{2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-37-6
Record name Cyclopentyl{2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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